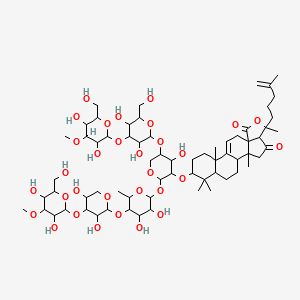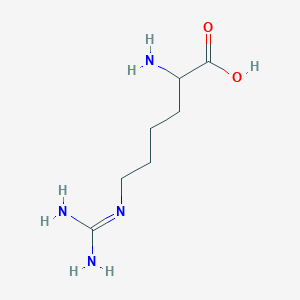
Honokiol
Descripción general
Descripción
Honokiol is a neolignan biphenol found in aerial parts of the Magnolia plant species . It has been used for centuries to treat many pathological conditions . This compound has the potential to work as an anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic agent .
Synthesis Analysis
The synthesis of this compound involves five steps: bromination, Suzuki coupling, allylation, one-pot Claisen’s rearrangement, and demethylation, eventually resulting in a 32% overall yield . This compound primarily undergoes hepatic metabolism and in vivo biotransformation, wherein glucuronidation and sulfation serve as the principal metabolic pathways for the conversion of this compound into mono-glucuronide this compound and sulfated mono-hydroxy this compound before its elimination .
Molecular Structure Analysis
This compound is a neolignan biphenol . Detailed 1D and 2D NMR investigations and HR-MS analysis served as a base for developing their molecular structures .
Chemical Reactions Analysis
This compound has been shown to exert broad-range anticancer activity in vitro and in vivo by regulating numerous signalling pathways . These include induction of G0/G1 and G2/M cell cycle arrest (via the regulation of cyclin-dependent kinase (CDK) and cyclin proteins), epithelial–mesenchymal transition inhibition via the downregulation of mesenchymal markers and upregulation of epithelial markers .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H18O2 and a molecular weight of 266.3 g/mol . It is a member of biphenyls .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Honokiol ha mostrado resultados prometedores en la lucha contra el cáncer. Se ha encontrado que inhibe la angiogénesis, promueve la apoptosis y proporciona actividad citotóxica directa . Los estudios también han indicado que this compound puede regular a la baja las vías de señalización de las células cancerosas, regular la expresión genética y mejorar los efectos de ciertos agentes quimioterapéuticos . Además, se ha informado que radiosensibiliza las células cancerosas a la radioterapia e inhibe la resistencia a múltiples fármacos .
Sistemas de Administración de Fármacos
Debido a su baja solubilidad en agua, el potencial terapéutico de this compound puede verse limitado. Sin embargo, se han desarrollado sistemas de administración modernos, particularmente los basados en la nanotecnología, para superar este problema. Estos sistemas mejoran la solubilidad y la biodisponibilidad de this compound, lo que mejora su eficacia terapéutica . Se están explorando varios portadores, como los nanoliposomas, las micelas poliméricas y las nanopartículas inorgánicas para este propósito .
Mecanismo De Acción
Target of Action
Honokiol is a bioactive compound primarily derived from the Magnolia species. Extensive research has revealed that it exerts broad-range anticancer activity by targeting multiple cellular processes and pathways involved in cancer progression . While it interacts with various molecular components, some of its primary targets include:
Action Environment
Environmental factors, such as pH, oxygen levels, and tissue-specific conditions, can influence this compound’s efficacy and stability
Safety and Hazards
Direcciones Futuras
Honokiol has several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on . This compound derivatives have been highlighted recently as possible therapeutic options for NDs .
Análisis Bioquímico
Biochemical Properties
Honokiol interacts with various enzymes, proteins, and other biomolecules. As a polyphenol, it is relatively small and can interact with cell membrane proteins through intermolecular interactions like hydrogen bonding, hydrophobic interactions, or aromatic pi orbital co-valency . It has been identified as a potent activator of SIRT3, demonstrating antioxidant properties and enhancing the functioning of mitochondria .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been found to induce survival inhibition and apoptosis in vitro in various cancer cell lines and to suppress in vivo tumor growth in xenograft models . This compound also enhances the sensitivity of different cancer cells to chemotherapeutic drugs . It exerts its antioxidant properties by blocking reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage and cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly binds to the AMPKγ1 subunit to robustly activate AMPK signaling . This activation leads to increased phosphorylation of the downstream target of AMPK, acetyl-coenzyme A carboxylase (ACC), and inhibition of phosphorylation of p70S6kinase (pS6K) and eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) .
Temporal Effects in Laboratory Settings
This compound exhibits a biphasic kinetic profile characterized by an initial rapid distribution phase and a subsequent slower elimination phase . The elimination half-life for this compound after intravenous administration is approximately 40-60 minutes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A single oral dose of this compound as low as 0.2 mg/kg can significantly increase exploratory behavior and decrease anxiety-related behavior .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been observed to trigger the HIF-1α-VEGF signaling pathway both in vitro and in vivo at a molecular level . Additionally, it has been found to enhance the protein expression levels of SYN 1 and PSD 95 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a biphasic kinetic profile characterized by an initial rapid distribution phase and a subsequent slower elimination phase .
Subcellular Localization
Studies on the subcellular localization of this compound have indicated a wide variety of localization patterns
Propiedades
IUPAC Name |
2-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXIJYOAGAUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188845 | |
| Record name | Honokiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35354-74-6, 947686-05-7 | |
| Record name | Honokiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35354-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Honokiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035354746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Honokiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Honokiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-2,4'-diol, 3',5-di-2-propen-1-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 5,5'-Diallyl-2,2'-Dihydroxybiphenyl (ca. 50%) and 3,5'-Diallyl-4,2'-Dihydroxybiphenyl (ca. 50%) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HONOKIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11513CCO0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)

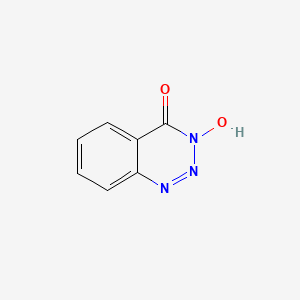
![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)

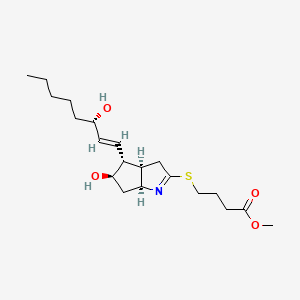

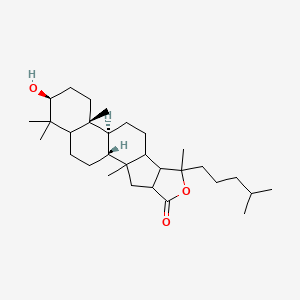
![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)
